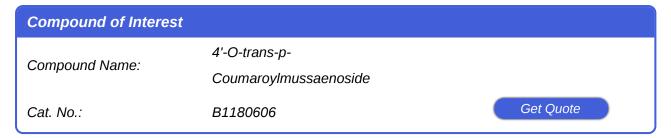


## Spectroscopic Data of 4'-O-trans-p-Coumaroylmussaenoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4'-O-trans-p-Coumaroylmussaenoside**, an iridoid glycoside. The information presented herein is essential for the identification, characterization, and quality control of this natural product. The data is compiled from spectroscopic analysis of the core structures, mussaenoside and trans-p-coumaric acid, and is presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also provided, along with a visual workflow diagram.

#### **Chemical Structure**

**4'-O-trans-p-Coumaroylmussaenoside** consists of a mussaenoside core, which is an iridoid glycoside, acylated with a trans-p-coumaroyl group at the 4'-position of the glucose moiety.

Molecular Formula: C<sub>26</sub>H<sub>32</sub>O<sub>12</sub>[1]

Molecular Weight: 536.53 g/mol [1]

IUPAC Name: Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-1-[[4-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- $\beta$ -D-glucopyranosyl]oxy]-7-methyl-, methyl ester, (1S,4aS,7S,7aS)-[1]



## **Spectroscopic Data**

The following tables summarize the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and key mass spectrometry fragmentation patterns for **4'-O-trans-p-Coumaroylmussaenoside**. These values are based on the analysis of its constituent parts and data from structurally related compounds.

#### **Nuclear Magnetic Resonance (NMR) Data**

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Expected Ranges in ppm)



Position	Mussaenoside Moiety	p-Coumaroyl Moiety	Glucose Moiety
1	~5.0-5.2 (d)	~4.5-4.7 (d)	
3	~5.8-6.0 (br s)	~3.2-3.5 (m)	
4	~4.8-5.0 (t)		
5	~2.5-2.7 (m)	~3.4-3.6 (m)	_
6	~1.8-2.0 (m), ~2.1-2.3 (m)	~3.6-3.8 (m)	
7			-
8	~1.5-1.7 (s)		
9	~2.8-3.0 (m)	_	
10	~4.1-4.3 (d), ~4.3-4.5 (d)		
11	~3.7 (s)	_	
2', 6'	~7.4-7.6 (d)	_	
3', 5'	~6.8-7.0 (d)	_	
7' (α)	~6.3-6.5 (d)		
8' (β)	~7.6-7.8 (d)	_	
1"	~4.5-4.7 (d)	_	
2"	~3.2-3.5 (m)	_	
3"	~3.4-3.6 (m)	_	
4"	~4.8-5.0 (t)	_	
5"	~3.6-3.8 (m)	_	
6"	~3.7-3.9 (m), ~3.9-4.1 (m)		







Solvent: CD<sub>3</sub>OD or DMSO-d<sub>6</sub>. Chemical shifts ( $\delta$ ) are given in ppm relative to TMS. Coupling constants (J) are in Hz.

Table 2: 13C NMR Spectroscopic Data (Expected Ranges in ppm)



Position	Mussaenoside Moiety	p-Coumaroyl Moiety	Glucose Moiety
1	~95-98	~100-103	
3	~140-143		
4	~110-113	_	
5	~40-43	_	
6	~25-28	_	
7	~80-83	_	
8	~20-23	_	
9	~45-48	_	
10	~60-63	_	
11 (COOCH <sub>3</sub> )	~170-173	_	
11 (OCH₃)	~51-54	_	
1'	~126-129	_	
2', 6'	~130-133	_	
3', 5'	~115-118	_	
4'	~160-163	_	
7' (a)	~114-117	_	
8' (β)	~145-148	_	
9' (C=O)	~167-170	_	
1"	~98-101	_	
2"	~73-76	_	
3"	~74-77	_	
4"	~70-73	_	
5"	~75-78	_	
		_	



3-66		ı	6"
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Solvent: CD<sub>3</sub>OD or DMSO-d<sub>6</sub>. Chemical shifts ( $\delta$ ) are given in ppm.

#### Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) Data

Ion	Formula	Calculated m/z	Description
[M+Na]+	C26H32O12Na	559.1735	Sodium Adduct
[M-H] <sup>-</sup>	C26H31O11	535.1765	Deprotonated Molecule
[M-p-coumaroyl] <sup>-</sup>	C17H25O9	389.1499	Loss of the p- coumaroyl group
[p-coumaric acid-H] <sup>-</sup>	С9Н7О3	163.0395	p-Coumaric acid fragment

# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified 4'-O-trans-p-Coumaroylmussaenoside in 0.5 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16-64



• Spectral Width: 12-16 ppm

Acquisition Time: 2-4 s

Relaxation Delay: 1-2 s

<sup>13</sup>C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024-4096

Spectral Width: 200-240 ppm

Acquisition Time: 1-2 s

Relaxation Delay: 2 s

- 2D NMR Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to confirm proton-proton and proton-carbon correlations for unambiguous structure elucidation.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

#### **Mass Spectrometry (MS)**

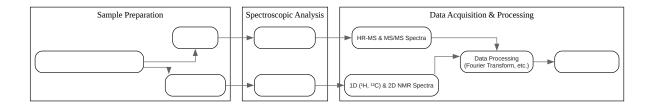
- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 μg/mL with the mobile phase.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- LC-MS Analysis (Optional but Recommended):
  - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 15-20 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 μL.
- Mass Spectrometry Parameters (ESI):
  - o Ionization Mode: Positive and negative.
  - Capillary Voltage: 3-4 kV.
  - Source Temperature: 100-120 °C.
  - Desolvation Gas Flow: 600-800 L/hr.
  - Cone Voltage: 20-40 V.
- Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 559.1735 in positive mode or 535.1765 in negative mode) and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

### **Workflow Diagram**





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Caption: Workflow for the spectroscopic analysis of **4'-O-trans-p-Coumaroylmussaenoside**.

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#### References

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